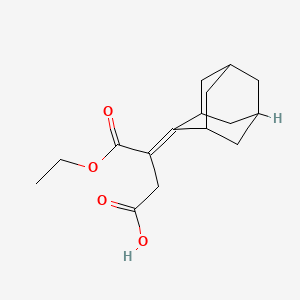
Monoethyl 2-adamantylidenesuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monoethyl 2-adamantylidenesuccinate is a chemical compound with the molecular formula C16H22O4. It contains a unique adamantane structure, which is a diamondoid hydrocarbon, making it an interesting subject for various chemical studies. The compound is known for its stability and distinctive chemical properties, which make it useful in a variety of applications.
Preparation Methods
The synthesis of Monoethyl 2-adamantylidenesuccinate involves several steps. One common method includes the reaction of adamantanone with ethyl cyanoacetate in the presence of a catalyst such as VO(acac)2. This reaction produces ethyl 2-adamantylidenecyanoacetate, which can then be further processed to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Monoethyl 2-adamantylidenesuccinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The adamantane structure allows for various substitution reactions, where different functional groups can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents.
Scientific Research Applications
Monoethyl 2-adamantylidenesuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other adamantane derivatives, which are valuable in materials science and organic chemistry.
Biology: The compound’s stability and unique structure make it useful in the study of biological systems and as a potential drug candidate.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Mechanism of Action
The mechanism by which Monoethyl 2-adamantylidenesuccinate exerts its effects is primarily through its interaction with specific molecular targets. The adamantane structure allows it to fit into various biological receptors, potentially inhibiting or activating certain pathways. For example, it may interact with enzymes or proteins involved in viral replication, thereby exerting antiviral effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Monoethyl 2-adamantylidenesuccinate can be compared with other similar compounds, such as:
Ethyl 2-adamantylidenecyanoacetate: Similar in structure but with a cyano group instead of a succinate ester.
1,3-Dehydroadamantane: Another adamantane derivative with different reactivity and applications.
Properties
Molecular Formula |
C16H22O4 |
|---|---|
Molecular Weight |
278.34 g/mol |
IUPAC Name |
3-(2-adamantylidene)-4-ethoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C16H22O4/c1-2-20-16(19)13(8-14(17)18)15-11-4-9-3-10(6-11)7-12(15)5-9/h9-12H,2-8H2,1H3,(H,17,18) |
InChI Key |
MHKVXLDHSXKUJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1C2CC3CC(C2)CC1C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















